6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide
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Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the process is efficient, yielding the target compound in good to moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of reusable solvents and catalysts, such as eutectic mixtures, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death in cancer cells. Additionally, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones
- 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones
Uniqueness
Compared to similar compounds, 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and functional groups enhance its binding affinity to molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C30H31N3O4/c1-37-22-16-14-21(15-17-22)18-19-31-27(34)13-3-2-8-20-32-28-23-9-4-5-10-24(23)30(36)33(28)26-12-7-6-11-25(26)29(32)35/h4-7,9-12,14-17,28H,2-3,8,13,18-20H2,1H3,(H,31,34) |
InChI Key |
KIIZXHGRSPIASF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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